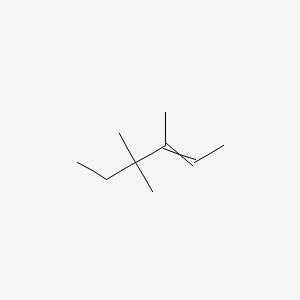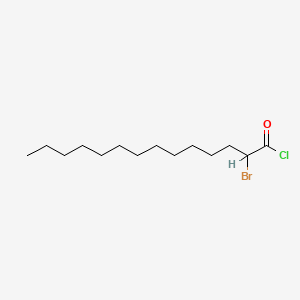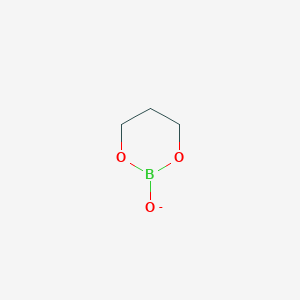
Carbonic acid, 3,5-diiodobenzyl hexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 3,5-diiodobenzyl hexyl ester is a chemical compound with the molecular formula C14H18I2O3 It is an ester derivative of carbonic acid, where the hydrogen atoms of the hydroxyl groups are replaced by 3,5-diiodobenzyl and hexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 3,5-diiodobenzyl hexyl ester typically involves the esterification of carbonic acid with 3,5-diiodobenzyl alcohol and hexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, 3,5-diiodobenzyl hexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of carbonic acid, 3,5-diiodobenzyl alcohol, and hexanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Substitution: The iodine atoms in the 3,5-diiodobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carbonic acid, 3,5-diiodobenzyl alcohol, and hexanol.
Reduction: 3,5-diiodobenzyl alcohol and hexanol.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 3,5-diiodobenzyl hexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbonic acid, 3,5-diiodobenzyl hexyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active 3,5-diiodobenzyl alcohol and hexanol. These alcohols can further interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbonic acid, 3,5-diiodobenzyl methyl ester
- Carbonic acid, 3,5-diiodobenzyl ethyl ester
- Carbonic acid, 3,5-diiodobenzyl propyl ester
Uniqueness
Carbonic acid, 3,5-diiodobenzyl hexyl ester is unique due to its specific esterification with hexanol, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl counterparts
Eigenschaften
CAS-Nummer |
60075-91-4 |
|---|---|
Molekularformel |
C14H18I2O3 |
Molekulargewicht |
488.10 g/mol |
IUPAC-Name |
(3,5-diiodophenyl)methyl hexyl carbonate |
InChI |
InChI=1S/C14H18I2O3/c1-2-3-4-5-6-18-14(17)19-10-11-7-12(15)9-13(16)8-11/h7-9H,2-6,10H2,1H3 |
InChI-Schlüssel |
GTEXUJKMQCYMIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)OCC1=CC(=CC(=C1)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol](/img/structure/B13947173.png)





![2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947197.png)

![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13947206.png)

